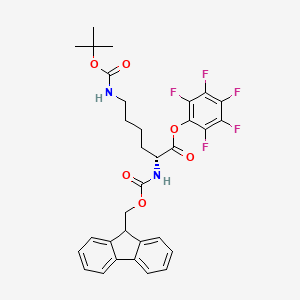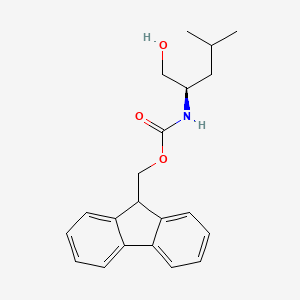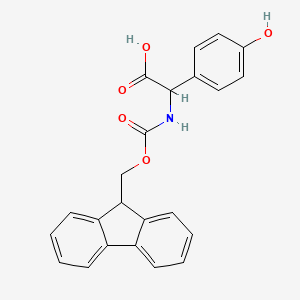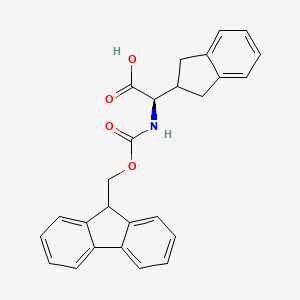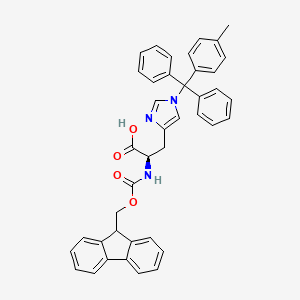
Fmoc-Asn(Mtt)-OH
Descripción general
Descripción
“Fmoc-Asn(Mtt)-OH” is a compound used in peptide synthesis. It’s a pre-loaded resin for the synthesis of peptide acids containing a side-chain modified C-terminal lysine amino-acid residue by Fmoc SPPS . The Mtt group can be removed selectively on the solid phase with 1% TFA in DCM, unmasking the side-chain lysine amino group for further functionalization .
Synthesis Analysis
The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .Molecular Structure Analysis
The base NovaSyn TG is a composite of low cross-linked polystyrene and 3000-4000 M.W. polyethylene glycol . Peptide synthesis occurs at the ends of the PEG chains which have been functionalized with a TFA-labile Wang-type linker .Chemical Reactions Analysis
Cleavage and deprotection is one of the most crucial steps in peptide synthesis . The treatment of a peptidyl-resin with a cleavage cocktail is not one simple reaction, but a series of competing reactions . The goal of cleavage/deprotection is to separate the peptide from the support while removing the protecting groups from the side-chains .Physical And Chemical Properties Analysis
The product is in the form of beads . The color is white to slight yellow to beige . The loading (Photometric determination of the Fmoc-chromophore liberated upon treatment with DBU/DMF) is 0.40 - 1.00 mmol/g . The swelling volume (in DMF) is lot specific .Aplicaciones Científicas De Investigación
Material Science
The self-assembly properties of Fmoc-modified amino acids are utilized in material science for the fabrication of functional materials. The hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, leading to the creation of nanostructures and hydrogels with potential applications in biotechnology and nanotechnology .
Mecanismo De Acción
Target of Action
Fmoc-Asn(Mtt)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a protective group for the amino acid Asparagine (Asn), while Mtt (4-methyltrityl) protects the side chain .
Mode of Action
The Fmoc group in Fmoc-Asn(Mtt)-OH provides protection for the amino acid during the peptide synthesis process . This protection is crucial during the assembly of the peptide chain on a polymeric support, a process known as solid-phase peptide synthesis (SPPS) . The Fmoc group is removed (deprotected) in the presence of a base, allowing the next amino acid to be added to the growing peptide chain .
Biochemical Pathways
Fmoc-Asn(Mtt)-OH doesn’t directly participate in any biochemical pathways. Instead, it is used to synthesize peptides that can be involved in various biochemical processes . The synthesized peptides can act as enzymes, hormones, or antibodies, influencing numerous biochemical pathways depending on their specific sequences .
Result of Action
The primary result of the action of Fmoc-Asn(Mtt)-OH is the successful synthesis of a peptide with the desired sequence . By protecting the amino acid Asn during synthesis, Fmoc-Asn(Mtt)-OH ensures that the peptide chain can be assembled without unwanted side reactions .
Action Environment
The action of Fmoc-Asn(Mtt)-OH is influenced by the conditions of the peptide synthesis process . Factors such as temperature, solvent used, and the presence of a suitable base for deprotection can all impact the efficacy of Fmoc-Asn(Mtt)-OH in peptide synthesis . Additionally, the stability of Fmoc-Asn(Mtt)-OH can be affected by factors such as temperature and pH .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H34N2O5/c1-26-20-22-29(23-21-26)39(27-12-4-2-5-13-27,28-14-6-3-7-15-28)41-36(42)24-35(37(43)44)40-38(45)46-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,40,45)(H,41,42)(H,43,44)/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZBWIYTHRCCFO-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101127264 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(4-methylphenyl)diphenylmethyl]-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101127264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Asn(Mtt)-OH | |
CAS RN |
144317-22-6 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(4-methylphenyl)diphenylmethyl]-L-asparagine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144317-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(4-methylphenyl)diphenylmethyl]-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101127264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the choice of Asparagine derivative impact the synthesis of challenging peptides?
A1: The research by investigated the effectiveness of various Fmoc-protected Asparagine derivatives, including Fmoc-Asn(Mtt)-OH, in the synthesis of challenging peptides. They found that the steric hindrance posed by the protecting group on the Asparagine side chain significantly influenced the coupling efficiency during synthesis. Specifically, Fmoc-Asn(Mtt)-OH showed moderate reagent efficiency, similar to Fmoc-Asn(Trt)-OH, but less effective than Fmoc-Asn(Tmob)-OH and Fmoc-Asn-OH for the tested peptides .
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












